1-BOC-5-trifluoromethoxy indole
Overview
Description
1-BOC-5-trifluoromethoxy indole is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic pharmaceuticals due to their structural complexity and biological activity. The trifluoromethoxy group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-BOC-5-trifluoromethoxy indole can be synthesized through several synthetic routes. One common method involves the reaction of 5-trifluoromethoxyindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) under mild conditions. The reaction typically proceeds at room temperature and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure high purity and yield, essential for commercial applications. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-BOC-5-trifluoromethoxy indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of indole-3-ylmethanol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ylmethanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-BOC-5-trifluoromethoxy indole is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Its unique properties make it valuable in the production of advanced materials and polymers.
Mechanism of Action
1-BOC-5-trifluoromethoxy indole is compared with other similar compounds such as 1-Boc-5-methoxyindole and 1-Boc-5-bromoindole. While these compounds share the Boc-protected indole core, the presence of the trifluoromethoxy group in this compound imparts unique chemical and biological properties. The trifluoromethoxy group enhances the compound's stability and reactivity, making it distinct from its counterparts.
Comparison with Similar Compounds
1-Boc-5-methoxyindole
1-Boc-5-bromoindole
1-Boc-5-chloroindole
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethoxy)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-13(2,3)21-12(19)18-7-6-9-8-10(4-5-11(9)18)20-14(15,16)17/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHDJSTEOBQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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